N-(5-chloro-2-methoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound features a fused [1,2,4]triazolo[4,3-b]pyridazine core, a thiophen-2-yl substituent at position 6, and a sulfanyl-linked acetamide group at position 3. The molecular formula is C₉H₁₄ClN₅O₂S₂, with a molecular weight of 443.59 g/mol (calculated based on structural analogs in ). Key functional groups include:
- Thiophen-2-yl group: Enhances lipophilicity and electronic effects via sulfur’s polarizability.
- Sulfanyl-acetamide linkage: Provides flexibility and hydrogen-bonding capacity.
The compound’s structure suggests applications in agrochemical or pharmaceutical contexts, particularly given the prevalence of triazole and pyridazine motifs in herbicides and kinase inhibitors.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S2/c1-26-14-6-4-11(19)9-13(14)20-17(25)10-28-18-22-21-16-7-5-12(23-24(16)18)15-3-2-8-27-15/h2-9H,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSCOIFMHRLDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its structure features a chloro-methoxyphenyl moiety linked to a triazolo-pyridazine framework via a sulfanyl acetamide group. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H14ClN5O2S2
- Molecular Weight : 431.91 g/mol
- Purity : Typically 95% .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The unique structural features allow for binding through hydrogen bonding and hydrophobic interactions. The compound may modulate the activity of enzymes or receptors involved in various biological pathways .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with triazole and pyridazine units have shown effectiveness against various pathogens including bacteria and protozoa .
Anticancer Activity
Research has demonstrated that related compounds possess significant anticancer activity. For example, triazolopyridazine derivatives have been evaluated against different cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These studies reported IC50 values indicating potent growth inhibition . The compound's structure suggests it may also act as a c-Met kinase inhibitor, which is critical in tumor growth and metastasis .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares the target compound with structurally related derivatives:
Table 1: Structural Comparison of Triazolo-Pyridazine and Triazole Derivatives
Key Observations:
Core Structure: The target compound’s fused triazolo-pyridazine system enhances planar rigidity compared to non-fused triazoles (e.g., Safonov’s acetohydrazide). This rigidity may improve target binding in enzyme inhibition.
Functional Groups :
- Acetamide vs. Acetohydrazide : The target’s acetamide group is less prone to hydrolysis than hydrazides, suggesting better metabolic stability.
- Thiophen-2-yl vs. Fluorophenyl : Thiophene’s sulfur atom increases lipophilicity (logP ~2.5 estimated) compared to fluorophenyl (logP ~3.0), affecting membrane permeability.
Solubility and Lipophilicity:
- The thiophene group in the target compound may reduce aqueous solubility compared to fluorophenyl derivatives but enhance penetration through lipid membranes.
- Safonov’s acetohydrazide derivative (C₉H₁₁N₅OS₂) has a lower molecular weight and higher polarity, likely increasing solubility.
Electronic Effects:
Q & A
What are the typical synthetic routes for this compound, and how can reaction conditions be optimized?
Basic Question
The synthesis involves multi-step protocols, often starting with the condensation of substituted thiophene or triazole precursors. For example:
- Key intermediates : Chloroacetyl chloride is reacted with amino-substituted heterocycles (e.g., 5-aryl-methylthiazoles) in the presence of triethylamine and dioxane under reflux (4–6 hours). TLC monitoring ensures completion .
- Thiophene incorporation : Suzuki-Miyaura coupling or nucleophilic substitution may introduce the thiophen-2-yl group at the pyridazine ring .
- Optimization : Adjusting molar ratios (e.g., 1:1 for chloroacetyl chloride to amine intermediates) and solvent polarity (e.g., ethanol-DMF mixtures for recrystallization) improves yields (typically 60–80%) .
How is structural characterization performed to confirm the compound’s identity and purity?
Basic Question
A combination of spectroscopic and crystallographic methods is employed:
- X-ray crystallography : Resolves bond lengths and angles, particularly for sulfanyl and triazolo-pyridazine moieties .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks near δ 3.8–4.2 ppm confirm methoxy and acetamide protons; aromatic protons appear between δ 6.5–8.5 ppm .
- FTIR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-S) validate functional groups .
- Purity : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .
What computational methods predict the compound’s electronic properties and reactivity?
Advanced Question
Density functional theory (DFT) calculations are critical:
- HOMO-LUMO analysis : Determines electron-rich (thiophene) and electron-deficient (triazolo-pyridazine) regions, guiding reactivity predictions. A HOMO-LUMO gap of ~4.5 eV suggests moderate stability .
- Molecular Electrostatic Potential (MESP) : Maps charge distribution to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in sulfanyl groups as nucleophilic centers) .
- Docking studies : Used to model interactions with biological targets (e.g., enzyme active sites) .
How can catalytic systems enhance the efficiency of multi-step syntheses?
Advanced Question
Palladium-catalyzed cross-coupling reactions are pivotal:
- Suzuki-Miyaura coupling : Introduces aryl/heteroaryl groups (e.g., thiophen-2-yl) using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in DMF/H₂O at 80–100°C .
- Reductive cyclization : Formic acid derivatives act as CO surrogates for nitroarene reduction, minimizing byproducts .
- Yield improvements : Catalyst screening (e.g., Pd/C vs. Pd(OAc)₂) and microwave-assisted heating reduce reaction times (30–60 minutes vs. 4–6 hours) .
What strategies resolve contradictions in reported biological activity data?
Advanced Question
Methodological approaches include:
- Dose-response profiling : EC₅₀/IC₅₀ curves (e.g., 0.1–100 µM range) clarify potency variations across cell lines .
- Metabolic stability assays : Liver microsome studies (human/rat) assess whether discrepancies arise from rapid degradation .
- Structural analogs : Modifying the thiophene or triazolo-pyridazine moieties isolates pharmacophoric contributions. For example, replacing thiophen-2-yl with furan reduces anticancer activity by ~40% .
How are structure-activity relationships (SAR) explored for this compound?
Advanced Question
SAR studies involve systematic substitutions:
- Triazolo-pyridazine modifications : Adding electron-withdrawing groups (e.g., -NO₂) at position 6 enhances kinase inhibition (IC₅₀ from 1.2 µM to 0.7 µM) .
- Thiophene replacements : Swapping thiophen-2-yl with pyridin-3-yl reduces logP (from 3.1 to 2.4), improving solubility but lowering membrane permeability .
- Sulfanyl group deletion : Eliminating the sulfanyl bridge decreases binding affinity by 60% in protease assays, confirming its role in target engagement .
What analytical challenges arise in quantifying this compound in biological matrices?
Advanced Question
Key challenges and solutions:
- Matrix interference : Use LC-MS/MS with deuterated internal standards (e.g., D₃-acetamide) to improve specificity .
- Low recovery : Solid-phase extraction (C18 cartridges) at pH 6.5–7.0 optimizes recovery rates (~85–90%) .
- Detection limits : MRM transitions (m/z 450 → 123 for quantification; m/z 450 → 95 for confirmation) achieve LOQs of 1 ng/mL in plasma .
How can mechanistic studies elucidate the compound’s mode of action?
Advanced Question
Integrated approaches include:
- Kinetic assays : Time-dependent inhibition of target enzymes (e.g., kcat/Ki values) distinguishes competitive vs. non-competitive binding .
- Fluorescence quenching : Titrations with human serum albumin (HSA) reveal binding constants (Kb ~10⁴ M⁻¹) and thermodynamic parameters (ΔH, ΔS) .
- CRISPR/Cas9 knockout : Silencing putative targets (e.g., kinases) validates on-pathway vs. off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
